1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene

Description

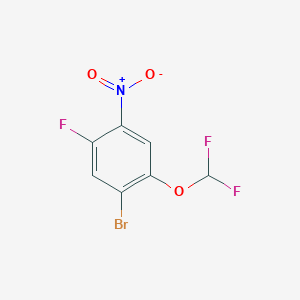

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃NO₃. Its structure features a benzene ring substituted with bromine (position 1), difluoromethoxy (position 2), fluorine (position 5), and nitro (position 4) groups.

Properties

IUPAC Name |

1-bromo-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)5(12(13)14)2-6(3)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRFADAHIFOCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene typically involves the bromination of a difluoromethoxy-substituted benzene derivative. One common method includes the use of palladium-catalyzed direct arylation reactions. For instance, the reaction of 1-bromo-4-(difluoromethoxy)benzene with appropriate reagents under palladium catalysis can yield the desired product . Industrial production methods often employ similar catalytic processes due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the difluoromethoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

- Key Differences : Methoxy (OCH₃) replaces difluoromethoxy (OCHF₂), and substituent positions vary (fluoro at position 4 vs. 5).

- Impact : The methoxy group is less electron-withdrawing than difluoromethoxy, reducing ring electrophilicity. This may slow nucleophilic aromatic substitution reactions compared to the target compound .

1-Bromo-2,4-difluoro-5-nitrobenzene (CAS 345-24-4)

- Key Differences : Lacks the difluoromethoxy group, with fluorine atoms at positions 2 and 4.

- Impact : The absence of the alkoxy group reduces steric hindrance but increases electron deficiency due to direct fluorine substitution. This compound may exhibit higher reactivity in halogen-exchange reactions .

1-Bromo-2-nitrobenzene

- Key Differences: No fluorine or alkoxy substituents.

- Impact : Simpler structure with lower molecular weight (202.01 g/mol vs. ~276.96 g/mol for the target compound). The nitro group at position 2 directs electrophilic substitution to positions 4 and 6, whereas the target compound’s substituents block specific sites .

Physical and Chemical Properties

*Estimated based on substituent contributions.

- Boiling Points : Bromine and nitro groups increase boiling points. The target compound’s boiling point is expected to exceed that of a-Bromo-3,5-difluorotoluene (65°C, ) but may be lower than 1-Bromo-2-nitrobenzene (261°C) due to the difluoromethoxy group’s volatility .

- Solubility : Fluorinated and nitro groups enhance solubility in polar aprotic solvents, critical for reactions like Suzuki coupling .

Biological Activity

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene (C7H3BrF3NO3) is a halogenated aromatic compound characterized by the presence of multiple functional groups, including bromine, fluorine, and nitro groups. These features contribute to its unique chemical properties and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula: C7H3BrF3NO3

- Molecular Weight: 286.00 g/mol

Electrophilic Aromatic Substitution

This compound primarily undergoes electrophilic aromatic substitution reactions due to its electron-withdrawing nitro group and halogen substituents. This reactivity allows it to participate in various biochemical pathways, influencing enzyme activity and cellular signaling.

Interaction with Biological Molecules

The compound's functional groups facilitate interactions with proteins and enzymes:

- Nitro Group: Can participate in redox reactions, potentially leading to oxidative stress within cells.

- Halogen Atoms (Br and F): Capable of forming halogen bonds with amino acid residues in proteins, which can alter protein conformation and function.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling: Modulates key signaling pathways, affecting cellular responses.

- Gene Expression: Alters the production of specific proteins, impacting cellular metabolism and function.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes:

- Histone Deacetylases (HDACs): Potentially acts as an HDAC inhibitor, which is significant for cancer therapy. Fluorinated compounds often show enhanced potency against HDACs compared to non-fluorinated counterparts .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of Cancer Cell Proliferation: A study reported that derivatives of fluorinated compounds exhibit increased cytotoxicity against various cancer cell lines, suggesting that the introduction of fluorine enhances biological activity.

- Selectivity in Cancer Treatment: Research has shown that fluorinated compounds can selectively target cancer cells while sparing normal cells, indicating a potential for therapeutic applications with reduced side effects .

Applications in Research and Industry

This compound serves various functions across multiple fields:

- Chemical Synthesis: Acts as a building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals.

- Biological Research: Utilized in studies investigating enzyme inhibition and receptor binding due to its unique functional groups.

- Industrial Applications: Employed in producing specialty chemicals and advanced materials.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H3BrF3NO3 | Contains bromine, fluorine, nitro groups |

| 1-Bromo-4-fluoro-2-nitrobenzene | C7H4BrFNO2 | Lacks difluoromethoxy group; lower reactivity |

| 1-Bromo-2-fluoro-4-methoxybenzene | C7H6BrFNO | Different functional groups; less versatile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.